6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-ethynyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with an ethynyl group at the 6-position. The unique structural features of this compound make it a valuable scaffold for the development of various bioactive molecules, particularly in the context of cancer therapy.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a valuable tool for studying cellular processes.
Industry: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethynyl group at the 6-position. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the ethynyl group can be introduced using a palladium-catalyzed cross-coupling reaction with an ethynyl halide .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory-scale synthetic routes. Industrial production would likely involve the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can exhibit a range of biological activities depending on the nature of the substituents introduced.
Mechanism of Action
The mechanism of action of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine and its derivatives primarily involves the inhibition of specific molecular targets, such as FGFRs. By binding to the active site of these receptors, the compound can block their signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth.
Comparison with Similar Compounds
6-ethynyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the ethynyl group, which may result in different biological activities.
3,4-diaryl-1H-pyrrolo[2,3-b]pyridines: These compounds have been studied as irreversible inhibitors of mutant epidermal growth factor receptor (EGFR) and exhibit distinct pharmacological profiles.
The uniqueness of this compound lies in its ethynyl group, which imparts specific reactivity and biological activity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
6-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRVWKDOKGUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.